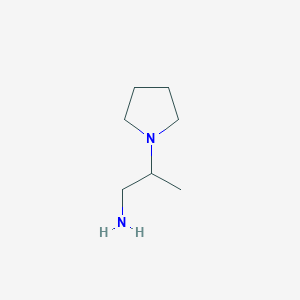

2-Pyrrolidin-1-yl-propylamine

Beschreibung

Significance of Pyrrolidine-Containing Scaffolds in Modern Organic and Synthetic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone scaffold in modern medicinal and synthetic chemistry. scirp.org Its prevalence stems from a unique combination of physicochemical properties and structural features that make it an exceptionally versatile building block. scirp.orgcitedrive.com The non-planar, puckered nature of the sp³-hybridized ring provides an increased three-dimensional coverage, allowing for a more effective exploration of pharmacophore space compared to its aromatic counterpart, pyrrole (B145914). citedrive.comscirp.org This non-planarity, often described as "pseudorotation," along with the potential for multiple stereogenic centers, allows for the generation of a vast number of distinct stereoisomers, each with potentially different biological profiles. citedrive.com

The pyrrolidine nucleus is a privileged structure found in numerous natural products, alkaloids, and biologically active compounds. alquds.eduoalib.com Its ability to modulate properties such as hydrophilicity, basicity, and structural rigidity has led to its incorporation into a wide array of functional molecules. scirp.org In synthetic chemistry, pyrrolidine and its derivatives, most notably the amino acid L-proline, are widely employed as effective chiral controllers, ligands for transition metals, and organocatalysts in asymmetric synthesis. citedrive.com The structural and chemical diversity of the pyrrolidine framework enables chemists to design potent and specific molecules by fine-tuning their interactions with biological targets like enzymes and receptors. scirp.orgalquds.edu

| Feature | Significance | Reference |

|---|---|---|

| sp³-Hybridization | Allows for efficient exploration of 3D pharmacophore space, moving beyond flat aromatic structures. | citedrive.comscirp.org |

| Stereogenicity | Presence of up to four stereogenic carbons allows for up to 16 stereoisomers, enabling fine-tuning of molecular recognition. | citedrive.com |

| Structural Rigidity | The ring structure provides a constrained conformation, which can be advantageous for binding to specific biological targets. | scirp.org |

| Physicochemical Modulation | The nitrogen atom imparts basicity and hydrophilicity, properties that can be modulated through substitution to optimize molecular profiles. | scirp.org |

| Catalytic Applications | Derivatives like proline are fundamental organocatalysts for stereoselective synthesis. | citedrive.com |

Overview of Academic Research Trajectories for 2-Pyrrolidin-1-yl-propylamine and Analogues

While academic literature focusing specifically on this compound is limited, extensive research has been conducted on its structural analogues. These studies provide insight into how the core pyrrolidine moiety, attached to various functional groups, is being explored for different scientific purposes. Research trajectories for these analogues span several areas, from investigating their role as inhibitors of neurotransmitter transporters to their potential as new antibiotics and molecular tools for protein degradation.

One significant area of research involves pyrovalerone analogues , which are structurally related 2-aminopentanophenones. A comprehensive study detailed the synthesis and biological evaluation of a series of these compounds as monoamine uptake inhibitors. nih.govnih.gov This research found that many analogues are potent and selective inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with little activity at the serotonin (B10506) transporter (SERT). nih.govdrugs.ie For example, the 1-(3,4-dichlorophenyl) analogue was identified as one of the most potent compounds in this class. nih.govacs.org

Another research direction focuses on aminopyrrolidinyl phosphonates . These compounds have been synthesized and evaluated as a potential new class of antibiotics. scirp.orgalquds.edu Their antibiotic activity is thought to be linked to the inhibition of the glycolytic enzyme enolase. scirp.org The synthesis is achieved through a facile, solvent-free addition of primary amines to diethyl 4-chloro-1-butynylphosphonates, yielding the target compounds in good yields. scirp.orgalquds.edu

In the context of neuroscience research, dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have been developed as potent cognition enhancers. nih.gov These bicyclic structures contain both a pyrrolidinone and an imidazolidinone nucleus and were assessed for their ability to reverse scopolamine-induced amnesia in a passive avoidance paradigm. nih.gov The unsubstituted compound, known as dimiracetam, was found to be 10-30 times more potent than the reference drug oxiracetam (B1678056) and retained its activity when administered orally. nih.gov

More recently, research into molecular glues has led to the design and synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles . These molecules were created as isosteric mimics of E7820, a known binder of the DCAF15 E3 ubiquitin ligase substrate receptor. citedrive.commdpi.com Binding assays confirmed that a pyrrolidine N-aryl carboxylic acid analogue was as active as the parent compound E7820, highlighting the potential of the pyrrolidine scaffold in the development of targeted protein degradation tools. citedrive.comresearchgate.net

| Analogue Class | Research Focus | Key Findings & Representative Data | Reference |

|---|---|---|---|

| Pyrovalerone Analogues (2-Aminopentanophenones) | Monoamine Transporter Inhibition | Potent and selective inhibitors of DAT and NET. The (S)-enantiomer of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was the most active. The 1-(3,4-dichlorophenyl) analogue (4u) showed high potency (DAT IC₅₀ = 13 nM, NET IC₅₀ = 28 nM). | nih.govnih.govacs.org |

| Aminopyrrolidinyl Phosphonates | Antibiotic Discovery | Synthesized via addition of primary amines to diethyl 4-chloro-1-butynylphosphonates in 74-80% yields. Predicted to act as enolase inhibitors. | scirp.orgalquds.edu |

| Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones | Cognition Enhancement | Potent antiamnestic activity in scopolamine-induced amnesia models. Dimiracetam (unsubstituted analogue) showed a minimal effective dose of 0.3-1 mg/kg and was 10-30 times more potent than oxiracetam. | nih.govacs.org |

| 7-(N-Aryl Pyrrolidinyl) Indoles | DCAF15 Binders (Molecular Glues) | Designed as mimics of E7820. The pyrrolidine N-aryl carboxylic acid analogue was found to be as equally active as E7820 in binding assays. | citedrive.commdpi.comresearchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHQLUWDOMXRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453307 | |

| Record name | 2-Pyrrolidin-1-yl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50998-07-7 | |

| Record name | 2-Pyrrolidin-1-yl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2 Pyrrolidin 1 Yl Propylamine Systems

Fundamental Reaction Pathways and Transformations of Pyrrolidine (B122466) Amines

The reactivity of pyrrolidine amines, including systems based on 2-Pyrrolidin-1-yl-propylamine, is diverse, encompassing a range of fundamental transformations. These pathways are crucial for the synthesis of complex nitrogen-containing molecules and pharmaceutically relevant scaffolds. researchgate.netorganic-chemistry.org Key reactions include intramolecular C-H amination to form new heterocyclic rings, tandem sequences combining multiple reaction steps in one pot, and ring contractions to generate novel carbocyclic structures. nih.govacs.orgnih.gov

Catalytic systems, often employing transition metals like copper, iron, or nickel, are frequently used to facilitate these transformations. nih.govnih.govrsc.org For instance, copper-catalyzed intramolecular C-H amination of N-halide amides provides a direct route to pyrrolidine rings. nih.govacs.org Similarly, photocatalytic methods have been developed for reactions like the Hofmann-Löffler-Freytag reaction to produce pyrrolidine systems through radical-mediated rearrangements. researchgate.net Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of these reactions, such as the stereoretentive synthesis of cyclobutanes from pyrrolidines, which proceeds through a 1,4-biradical intermediate. acs.org

Nucleophilic Substitution Reactions Involving Pyrrolidine Moiety

The pyrrolidine nitrogen is a potent nucleophile, readily participating in substitution reactions at electron-deficient centers. researchgate.net This reactivity is fundamental to the construction of more complex molecules. Pyrrolidine has been shown to engage in nucleophilic aromatic substitution (SNAr) with activated aromatic systems, such as chloronitrobenzenes and nitrothiophenes. cdnsciencepub.comrsc.orgmasterorganicchemistry.com

| Electrophile | Nucleophile | Solvent | Key Findings | Reference(s) |

| (η⁶-chloronitrobenzene)(η⁵-cyclopentadienyl)iron cation | Pyrrolidine | Not specified | Nucleophilic substitution of the chloro group occurs. | cdnsciencepub.com |

| 2-Methoxy-3-nitrothiophen | Pyrrolidine | Methanol | Reaction is second-order overall. Faster than with piperidine (B6355638). | rsc.org |

| 2-Methoxy-3-nitrothiophen | Pyrrolidine | Benzene | Reaction is catalyzed by the nucleophile (pyrrolidine). | rsc.org |

| Quinone Methides | Pyrrolidine | Acetonitrile | Reaction rates correlate with the high nucleophilicity (N) parameter of pyrrolidine. | researchgate.net |

| 2,4-Dinitrofluorobenzene | Amines | Not specified | A classic example of Nucleophilic Aromatic Substitution (SNAr). | masterorganicchemistry.com |

Conjugate Addition Reactions of Pyrrolidine Derivatives

Pyrrolidine derivatives are extensively used as organocatalysts to promote asymmetric conjugate addition reactions, particularly the Michael addition. mdpi.com In these reactions, the pyrrolidine amine reversibly forms a nucleophilic enamine with an aldehyde or ketone. This enamine then adds to a Michael acceptor, such as a nitroolefin or an enone. mdpi.comresearchgate.net The stereochemistry of the product is controlled by the chiral environment provided by the catalyst.

A notable application is the addition of aldehydes to nitroalkenes, which can generate products with multiple stereocenters. mdpi.com The development of bifunctional catalysts, which incorporate a hydrogen-bond-donating group alongside the pyrrolidine moiety, has further enhanced the efficiency and stereoselectivity of these transformations. mdpi.com Another important variant is the intramolecular aza-Michael addition, which provides a direct route for synthesizing substituted pyrrolidines, including those containing fluorine. nih.gov These reactions are powerful tools for building complex, chiral molecules from simple precursors. researchgate.netrsc.org

Mechanistic Investigations of Pyrrolidine-Involving Reactions

Understanding the detailed mechanisms of reactions involving pyrrolidines is critical for optimizing existing methods and designing new, more efficient catalytic systems. These investigations often combine experimental techniques, such as kinetic studies and spectroscopy, with computational modeling. nih.govnih.gov

Electron-Transfer Processes in Amine-Quinone Systems

Electron transfer is a fundamental process in many chemical and biological systems, including those involving amines and quinones. nih.gov In quinoproteins, which utilize quinone cofactors, enzymes like amine dehydrogenases oxidize amine substrates and transfer the resulting electrons to an acceptor protein. nih.gov Studies on these systems provide insights into the mechanisms of interprotein electron transfer, where factors like the reorganization energy, electronic coupling, and the free energy change (ΔG°) of the reaction dictate the transfer rate. nih.gov

In synthetic systems, photoinduced electron transfer has been studied in donor-acceptor molecules, such as fulleropyrrolidine dyads, where the pyrrolidine acts as the electron donor. capes.gov.br The interaction between amines and quinones can also be relevant in environmental and materials chemistry. For example, the electron transfer between quinones and minerals like pyrite (B73398) can drive biogeochemical cycles. frontiersin.org While direct studies on this compound with quinones are limited, the principles derived from related amine-quinone systems suggest that the pyrrolidine nitrogen can act as an electron donor, initiating redox processes. nih.govpku.edu.cn

Role of Functional Groups in Modulating Reactivity

The reactivity and selectivity of pyrrolidine-based systems are highly sensitive to the nature and position of functional groups on the pyrrolidine ring. nih.gov These substituents can exert profound steric and electronic effects that influence reaction outcomes.

For instance, in enantioselective anti-Mannich-type reactions catalyzed by pyrrolidine derivatives, an acid group (e.g., carboxylic acid) at the 3-position of the pyrrolidine ring is crucial for achieving high anti-selectivity and enantioselectivity. acs.orgresearchgate.net This group is believed to participate in the stereochemistry-determining transition state through proton transfer. acs.org In contrast, moving the carboxylate to the 2-position, as in proline, typically leads to syn-selectivity. researchgate.net

Other functional groups also play key roles. A methyl group at the α-position (C2 or C5) can impose conformational restrictions that enhance enantioselectivity. nih.gov In hydrogen-bond-donating catalysts, the nature of the aryl group attached to the pyrrolidine and the type of hydrogen-bond donor (e.g., thiourea (B124793) vs. squaramide) are critical variables that synergistically control the catalyst's performance. nih.gov Even substituents on the nitrogen atom itself can modulate the basicity and nucleophilicity of the pyrrolidine. nih.gov

| Catalyst/Substrate | Functional Group | Role of Functional Group | Reaction Type | Reference(s) |

| 3-Pyrrolidinecarboxylic Acid | 3-Carboxylic Acid | Directs anti-selectivity and enantioselectivity through proton transfer. | Mannich-type Reaction | acs.orgresearchgate.net |

| Proline | 2-Carboxylic Acid | Typically directs syn-selectivity. | Mannich-type Reaction | researchgate.net |

| Aryl Pyrrolidine HBD Catalysts | α-Methyl Group | Imposes conformational restriction, enhancing enantioselectivity. | Various Asymmetric Reactions | nih.gov |

| Aryl Pyrrolidine HBD Catalysts | Aryl Group, HBD Core | Synergistically controls enantioselectivity through noncovalent interactions. | Various Asymmetric Reactions | nih.gov |

| Substituted Pyrrolidines | C2 and C4 Substituents | Affect ring pucker and basicity of the nitrogen atom. | General Reactivity | nih.gov |

Reaction Kinetics and Rate Determining Steps in Amination Processes

Kinetic studies are essential for mapping the energy landscape of a reaction and identifying the rate-determining step (RDS). In C-H amination reactions to form pyrrolidines, the RDS can vary depending on the catalyst and substrates involved.

For a nickel-catalyzed intramolecular amination, kinetic analysis showed the reaction rate to be first-order in the catalyst and zeroth-order in the substrate. nih.gov A large primary kinetic isotope effect (KIE) indicated that C-H bond cleavage via hydrogen atom abstraction (HAA) is the rate-determining step. nih.gov Similarly, in a vanadium-promoted synthesis of pyrrolidines from enamides, DFT calculations and kinetic data confirmed that H-atom transfer to the enamide is the RDS. acs.org

| Reaction System | Catalyst System | Rate-Determining Step (RDS) | Key Evidence | Reference(s) |

| Intramolecular C-H Amination | Nickel-Dipyrrin | Hydrogen Atom Abstraction (HAA) | Large KIE (31.9), 1st order in catalyst, 0th order in substrate. | nih.gov |

| Intramolecular C-H Amination | Iron-bis(hexamethyldisilazide) | N₂ loss from coordinated azide. | Kinetic studies, stoichiometric experiments. | rsc.org |

| Cyclization of Enamides | Vanadium Hydride | H-atom transfer to enamide. | Kinetic measurements (kH), DFT calculations. | acs.org |

| Pyrrolidine Ring Contraction | None (Thermal) | N₂ extrusion from 1,1-diazene intermediate. | DFT calculations (activation energy of 17.7 kcal/mol). | acs.org |

| P450-catalyzed Amination | Cytochrome P450 Enzyme | C-H hydroxylation (enzymatic part). | QM/MM simulations. | nih.govrsc.org |

Advanced Characterization Techniques for Structural Elucidation of 2 Pyrrolidin 1 Yl Propylamine and Derivatives

Spectroscopic Analysis in Chemical Structure Determination

Spectroscopic techniques are fundamental in the elucidation of molecular structures. By probing the interaction of molecules with electromagnetic radiation, these methods reveal information about the electronic and vibrational states of chemical bonds, as well as the magnetic environments of atomic nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

1D NMR: In ¹H NMR, the chemical shifts and coupling patterns of protons provide information about their local electronic environment and proximity to other protons. For derivatives of 2-Pyrrolidin-1-yl-propylamine, specific signals can be assigned to the protons on the pyrrolidine (B122466) ring, the propyl chain, and any substituents. For instance, in a study of N-substituted pyrrolidine derivatives, the protons on the pyrrolidine ring typically appear as multiplets in the ¹H NMR spectrum. rsc.org The chemical shifts in ¹³C NMR indicate the different types of carbon atoms present in the molecule. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural details by showing correlations between nuclei. A COSY spectrum reveals which protons are coupled to each other, helping to piece together the connectivity of the molecule. cam.ac.uk An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of signals in both ¹H and ¹³C NMR spectra. hmdb.ca

Table 1: Representative ¹H and ¹³C NMR Data for Pyrrolidine Derivatives

| Compound Class | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| N-substituted pyrrolidines | 1.90-1.96 (m, 4H, CH₂), 3.20-3.23 (m, 4H, N-CH₂) | 25.49 (CH₂), 47.57 (N-CH₂) | rsc.org |

| 3-amino-1-boc-pyrrolidine derivatives | 1.44 (s, 9H, Boc), 2.02-2.26 (m, 2H, CH₂), 3.31-3.76 (m, 5H, CH & N-CH₂) | 28.5-30.6 (CH₂), 43.8-48.5 (N-CH₂), 54.3-58.3 (CH-N), 79.9-80.1 (Cq, Boc) | rsc.org |

| 2-(pyrrolidin-1-yl)pyridine | 1.90-1.96 (m, 4H), 3.40-3.43 (m, 4H), 6.31 (d), 6.47 (dd), 7.30-7.35 (m), 8.12 (dd) | Not specified | rsc.org |

Note: Chemical shifts are dependent on the specific derivative and solvent used.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the case of this compound and its derivatives, key vibrational bands would include C-N stretching, N-H bending (for the primary amine), and C-H stretching and bending. For example, in pyrrolidine derivatives, C-N stretching vibrations are typically observed in the 1200-1400 cm⁻¹ region. researchgate.net The presence of a carbonyl group in a derivative would be indicated by a strong absorption band around 1700 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Pyrrolidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-H (alkane) | Stretching | 2850-2960 | rsc.org |

| N-H (amine) | Bending | 1590-1650 | wiley-vch.de |

| C-N (amine) | Stretching | 1020-1250 | researchgate.net |

| C=O (amide/ketone) | Stretching | 1630-1780 | researchgate.net |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound.

GC-MS: Gas Chromatography-Mass Spectrometry is a technique where the sample is first separated by gas chromatography and then analyzed by mass spectrometry. nih.gov This is suitable for volatile and thermally stable compounds like many pyrrolidine derivatives. The mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern that can be used for structural elucidation. nih.gov

HRMS: High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. rsc.orgrsc.org This is a powerful tool for confirming the identity of a newly synthesized compound.

LC-MS: Liquid Chromatography-Mass Spectrometry is used for less volatile or thermally unstable compounds. nih.govjfda-online.com The sample is first separated by liquid chromatography and then introduced into the mass spectrometer. This technique is particularly useful for the analysis of complex mixtures and for studying the metabolism of pyrrolidine derivatives. nih.gov

Table 3: Mass Spectrometry Data for a Pyrrolidine Derivative

| Technique | Ion | Calculated m/z | Found m/z | Reference |

| HRMS (ESI) | [M+H]⁺ | 350.1209 | 350.1205 | rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating the components of a mixture. rsc.org The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. For pyrrolidine derivatives, reversed-phase HPLC with a C18 column is often employed. rsc.orgmdpi.com

UV detection is a common method used in conjunction with HPLC. google.com If the compound contains a chromophore (a part of the molecule that absorbs UV light), its concentration can be quantified by measuring the UV absorbance at a specific wavelength. The presence of aromatic rings or other conjugated systems in derivatives of this compound would make them suitable for UV detection.

Gas Chromatography (GC)

Gas Chromatography is a robust analytical technique used for separating and analyzing volatile and thermally stable compounds. For compounds containing polar functional groups like amines, derivatization is often necessary to increase volatility and improve chromatographic peak shape. researchgate.net This process transforms the analyte into a less polar and more volatile derivative suitable for GC analysis. researchgate.net

In the context of pyrrolidine-containing structures, GC coupled with Mass Spectrometry (GC-MS) is frequently used for identification and structural characterization. nih.govresearchgate.net The analysis of fatty acid pyrrolidides, for instance, demonstrates the utility of GC-MS in elucidating molecular structures. researchgate.netifremer.fr The derivatization of fatty acid methyl esters into N-acyl pyrrolidides allows for separation on low-polarity capillary columns and subsequent structural analysis via mass spectra. ifremer.fr The fragmentation patterns observed in the mass spectrometer provide key information for identifying the original compound. researchgate.netpg.edu.pl

For chiral analysis, specialized chiral stationary phases (CSPs) are required. The enantiomers of amine-containing compounds can be separated on a chiral GC column, often after derivatization. For example, the enantiomers of 1-Methoxy-2-propylamine have been successfully separated as their N-acetyl derivatives on an Astec® CHIRALDEX™ B-PH capillary GC column. sigmaaldrich.com This approach, involving the formation of diastereomeric derivatives with a chiral derivatizing agent or direct separation on a chiral column, is fundamental for determining the enantiomeric purity of chiral amines like this compound. researchgate.net

Research on synthetic cathinones, which include many pyrrolidine derivatives, frequently employs GC-MS for analytical screening and identification. nih.govscispace.com In one case, GC-MS analysis of urine and blood samples successfully identified α-pyrrolidinovalerophenone (α-PVP) and its metabolites, demonstrating the technique's effectiveness in complex biological matrices. nih.gov

Table 1: Example GC Conditions for Chiral Analysis of a Propylamine (B44156) Derivative This table is based on the analysis of 1-Methoxy-2-propylamine enantiomers (N-acetyl derivatives) and serves as an illustrative example of conditions applicable to similar compounds.

| Parameter | Condition |

| Column | Astec® CHIRALDEX™ B-PH, 30 m x 0.25 mm I.D., 0.12 μm |

| Oven Temperature | 120 °C |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID), 250 °C |

| Carrier Gas | Helium, 24 psi |

| Injection | 1 μL, 80:1 split |

| Sample Preparation | 3 mg/mL in methanol, derivatized to N-acetyl derivatives |

| Source: Sigma-Aldrich sigmaaldrich.com |

Capillary Electrophoresis (CE) for Enantiomeric Purity Determination

Capillary Electrophoresis (CE) is a high-efficiency separation technique that has emerged as a powerful alternative to HPLC for chiral separations. mdpi.comsemanticscholar.org Its advantages include high separation efficiency, short analysis times, minimal consumption of samples and reagents, and relative ease of method development. lumexinstruments.comresearchgate.net CE is particularly well-suited for the enantiomeric purity determination of chiral drugs and related substances. lumexinstruments.com

The principle of chiral CE involves adding a chiral selector to the background electrolyte (BGE). semanticscholar.org The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities, resulting in their separation. researchgate.net Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and UV transparency. scispace.comchromatographyonline.com Both neutral and charged cyclodextrin (B1172386) derivatives, such as hydroxypropyl-β-cyclodextrin and sulfated-β-cyclodextrin, have been successfully employed for the enantioseparation of a wide range of compounds, including cathinone (B1664624) derivatives that share structural similarities with this compound. scispace.com

Studies on the enantioseparation of new psychoactive substances (NPS) have demonstrated the effectiveness of cyclodextrin-assisted CE. scispace.com In one comparative study, various neutral and negatively charged β-cyclodextrins were evaluated for their chiral separation capabilities for several cathinone analogues. scispace.com The background electrolyte typically consists of a phosphate (B84403) buffer adjusted to an acidic pH, with the respective cyclodextrin added as the chiral selector. scispace.com The separation is influenced by factors such as the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. mst.edu For primary amine-containing compounds, the addition of an achiral crown ether, such as 18-crown-6, to a cyclodextrin-based BGE can sometimes enhance enantioseparation through the formation of a specific three-body complex. mst.edu

Table 2: Example CE Conditions for Enantioseparation of Cathinone Derivatives This table summarizes typical conditions used for the chiral separation of cathinone derivatives, which are structurally related to this compound.

| Parameter | Condition |

| Instrument | Agilent 7100 Capillary Electrophoresis system with DAD |

| Capillary | Fused silica, dimensions may vary (e.g., 72.2 cm total length, 75 μm i.d.) d-nb.info |

| Background Electrolyte (BGE) | 10 mM di-sodium hydrogen phosphate, pH adjusted to 2.5 with phosphoric acid |

| Chiral Selector | 10 mM of a selected cyclodextrin (e.g., carboxymethyl-β-CD, carboxyethyl-β-CD, succinyl-β-CD) |

| Applied Voltage | 22 kV to 26 kV |

| Detection | UV detection at 209 nm |

| Sample Preparation | Dissolved in water (1 mg/mL) |

| Source: SciSpace scispace.com |

The successful application of CE in pharmacopoeial methods for determining the enantiomeric purity of drugs like S-ropivacaine underscores its reliability and acceptance in regulated environments. chromatographyonline.com This robust capability makes CE an indispensable tool for the advanced characterization and quality control of chiral compounds like this compound.

Theoretical and Computational Chemistry of 2 Pyrrolidin 1 Yl Propylamine Systems

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecular systems. For 2-Pyrrolidin-1-yl-propylamine, these approaches allow for a detailed characterization of its geometry and electronic landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, prized for its balance of accuracy and computational cost, making it well-suited for geometry optimizations of molecules like this compound. researchgate.netfaccts.de The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. faccts.destorion.ru This is achieved by iteratively calculating the forces on each atom and adjusting their positions until the forces are negligible and the total energy is minimized. researchgate.net

For larger and more complex systems, a common workflow involves a preliminary optimization with a faster, more approximate method before moving to a higher-level theory. stackexchange.com For instance, an initial geometry can be generated and optimized using a fast semi-empirical method like GFN2/xtb, followed by a more robust DFT calculation. stackexchange.com The choice of functional and basis set is crucial; for instance, functionals like B3LYP are widely used, and basis sets such as 6-31G(d,p) or the correlation-consistent cc-pVTZ provide a good description of molecular geometries. researchgate.net It is also standard practice to include dispersion corrections (e.g., Grimme's D4) in DFT calculations, as these are critical for accurately modeling weak intermolecular interactions. faccts.de

A geometry optimization of this compound would yield precise data on its structural parameters. The resulting optimized structure would provide key information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Table 1: Predicted Geometric Parameters for an Optimized Structure of this compound (Illustrative) This table presents typical parameter values that would be obtained from a DFT/B3LYP/6-31G(d) calculation, based on standard values for similar amine and pyrrolidine (B122466) structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-N (pyrrolidine ring) | C-N1 | ~1.47 Å |

| C-C (pyrrolidine ring) | C-C | ~1.54 Å |

| C-N (exocyclic) | C(ring)-N(propyl) | ~1.47 Å |

| C-C (propyl chain) | C-C | ~1.53 Å |

| C-N (propylamine) | C-NH2 | ~1.46 Å |

| Bond Angles | ||

| C-N-C (pyrrolidine) | ~109.5° | |

| C-N-C (exocyclic) | C(ring)-N(propyl)-C(propyl) | ~112° |

| Dihedral Angles | ||

| Ring Puckering | C-C-C-C | Varies (Envelope/Twist) |

Hybrid density functionals, which incorporate a portion of Hartree-Fock (HF) exchange into the DFT framework, are among the most reliable methods for predictive chemistry. uwo.ca The HF method itself approximates the many-electron wavefunction as a single Slater determinant, but it neglects electron correlation. nih.gov DFT, on the other hand, accounts for electron correlation but relies on approximate exchange-correlation functionals. nih.gov

Hybrid functionals, such as the popular B3LYP or the M06 suite of functionals, combine the strengths of both approaches. acs.orgresearchgate.net They mix a percentage of "exact" Hartree-Fock exchange with a DFT exchange functional, along with a DFT correlation functional. nih.gov This mixing often corrects for some of the inherent limitations of pure DFT methods, such as the delocalization error, leading to more accurate predictions of molecular properties like reaction barriers, thermochemistry, and electronic spectra. nih.gov

The application of hybrid functionals to this compound allows for the calculation of various electronic properties with high accuracy. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 2: Illustrative Electronic Properties of this compound from a Hybrid DFT Calculation These values are representative of what would be calculated using a method like B3LYP/6-311+G(d,p).

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Relates to the ability to donate electrons |

| Energy of LUMO | +1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity |

Density Functional Theory (DFT) Calculations for Geometry Optimization.

Mechanistic Insights through Computational Modeling

Computational modeling is an indispensable tool for exploring the dynamics of chemical reactions, offering a window into the transient states and energy landscapes that govern reaction pathways.

By mapping the potential energy surface, computational chemistry can trace the entire course of a chemical reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS). storion.ru A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. storion.ru The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

For reactions involving pyrrolidine derivatives, DFT calculations have been successfully used to elucidate complex mechanisms. For example, studies have detailed the multi-step synthesis of pyrrolidinedione derivatives, calculating energy barriers for each step, including Michael addition and cyclization. rsc.orgrsc.org Another study unveiled the mechanism for the ring contraction of pyrrolidines to form cyclobutanes, identifying the rate-determining step as the release of N₂ from a diazene (B1210634) intermediate with a calculated activation energy of 17.7 kcal/mol. acs.org Such analyses for this compound could predict its reactivity in various chemical environments, for instance, in acylation or alkylation reactions at its primary or tertiary amine sites.

The molecular electrostatic potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is calculated by placing a positive point charge at various points on the electron density surface and computing the potential energy. researchgate.net The resulting map is color-coded, with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would clearly highlight the key reactive sites.

Negative Potential (Red/Yellow): The regions around the two nitrogen atoms would show the most negative potential due to the presence of lone pairs of electrons. The primary amine (-NH₂) nitrogen would likely be a stronger center of negative potential than the tertiary amine nitrogen within the pyrrolidine ring, making it a primary site for interactions with electrophiles or for hydrogen bonding as a hydrogen bond acceptor.

Positive Potential (Blue): The regions around the hydrogen atoms of the primary amine group (-NH₂) would be the most electron-deficient and therefore show a positive potential. These sites are the primary hydrogen bond donors.

Neutral Potential (Green): The aliphatic carbon backbone of the pyrrolidine ring and propyl chain would exhibit a relatively neutral potential.

Elucidation of Reaction Pathways and Energy Profiles.

Conformational Analysis and Stereochemical Predictions

The biological activity and physical properties of a flexible molecule like this compound are governed by its accessible conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers) and the energy barriers between them. auremn.org.br

The conformational landscape of this molecule is determined by several factors:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar. It typically adopts one of two puckered conformations: the 'envelope' (Cₛ symmetry), where one atom is out of the plane of the other four, or the 'twist' (C₂ symmetry), where two atoms are displaced on opposite sides of a plane. Computational studies on N-substituted pyrrolidines have shown that the energy difference between these forms is often small, allowing for rapid interconversion. researchgate.net

Rotation of the Propyl Side Chain: Significant conformational flexibility arises from rotation around the C-N and C-C single bonds of the N-propyl group. The relative orientation of the bulky pyrrolidine ring and the propylamine (B44156) group will be a key determinant of the most stable conformers, influenced by steric hindrance.

Computational methods can systematically explore this landscape. A conformational search can be performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the resulting low-energy structures using higher-level DFT or ab initio methods. researchgate.net The relative energies of the stable conformers can then be calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution. researchgate.net This analysis is crucial for predicting which shape the molecule is most likely to adopt and how it might interact with other molecules, such as biological receptors. nih.gov

Table 3: Hypothetical Relative Energies of Key Conformers for this compound This table illustrates a potential outcome of a conformational analysis, showing the relative stability of different arrangements of the side chain relative to the ring.

| Conformer Description | Dihedral Angle (C(ring)-N-C-C) | Relative Free Energy (ΔG, kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Anti (extended) | ~180° | 0.00 (most stable) | ~75% |

| Gauche (+) | ~+60° | 0.85 | ~12.5% |

Applications in Advanced Chemical Research and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

The pyrrolidine (B122466) motif, a five-membered nitrogen-containing heterocycle, is a recurring feature in a vast number of biologically active natural products and synthetic compounds. The incorporation of a propylamino side chain, as seen in 2-Pyrrolidin-1-yl-propylamine, adds another layer of functionality, making it a highly adaptable precursor in organic synthesis.

The preparation of chemical libraries composed of a multitude of structurally diverse compounds is a cornerstone of modern drug discovery and materials science. Pyrrolidine derivatives are frequently employed in the parallel synthesis of such libraries. mdpi.com For instance, the synthesis of a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was achieved through a multi-step sequence followed by parallel amidation with various amines. mdpi.com This approach allows for the rapid generation of numerous analogs for biological screening.

Furthermore, pyrrolidine-based structures are instrumental in the synthesis of a wide array of heterocyclic systems. Transition metal-catalyzed [2+2+2] cycloaddition reactions involving nitrogen-linked diynes, which can be derived from pyrrolidinyl precursors, provide an efficient route to fused pyrrolidine systems. rsc.org These reactions are highly atom-economical and can be rendered enantioselective through the use of chiral catalysts, leading to the construction of complex chiral skeletons. rsc.org

The reactivity of the pyrrolidine ring and its substituents allows for its incorporation into various heterocyclic frameworks. For example, propargylamines containing a pyrrolidine moiety can undergo cyclization reactions to form substituted imidazoles. kcl.ac.uk

The primary amine group in this compound serves as a reactive handle for the introduction of further chemical diversity, leading to the formation of polyfunctional aminoderivatives. This is exemplified in the synthesis of complex tetramines where a central aromatic core is functionalized with amine-containing side chains. rsc.org The synthesis often involves the reduction of amide precursors, which are formed by coupling the amine with a suitable carboxylic acid derivative. rsc.org

A patent describes the synthesis of (R)-2-pyrrolidin-1-yl-propylamine from (R)-2-pyrrolidin-l-yl-propionamide via reduction with lithium aluminium hydride. google.com This chiral amine is then used as a building block in the synthesis of 2,4-diaminopyrimidine (B92962) derivatives. google.com The ability to introduce multiple functional groups allows for the fine-tuning of the molecule's properties for specific applications.

Synthesis of Chemical Libraries and Diverse Heterocycles.

Catalytic Applications of Pyrrolidine-Based Structures

The pyrrolidine scaffold is a privileged structure in catalysis, particularly in asymmetric synthesis. Its rigid conformation and the stereogenic centers that can be readily incorporated make it an ideal component of chiral ligands and catalysts.

Pyrrolidine-based ligands have been extensively used in transition metal catalysis due to their ease of synthesis and the ability to readily modify their steric and electronic properties. exlibrisgroup.com Chiral C1-symmetric pyrrolidine-based ligands, often derived from the readily available chiral pool material (L)-proline, have proven effective in a variety of asymmetric transformations. exlibrisgroup.com

These ligands can coordinate to a range of transition metals, including rhodium, iridium, and copper, to form catalysts for reactions such as asymmetric hydrogenation, epoxidation, and carbon-hydrogen bond activation. exlibrisgroup.commdpi.com For example, ferrocene-containing ligands incorporating a pyrrolidine unit have been successfully applied in the rhodium-catalyzed asymmetric hydrogenation of olefins with excellent enantioselectivities. mdpi.com The design of these ligands often involves creating a specific chiral environment around the metal center to control the stereochemical outcome of the reaction.

The versatility of the pyrrolidine framework allows for the synthesis of bidentate and polydentate ligands with various donor atoms, such as nitrogen, phosphorus, and oxygen, further expanding their catalytic applications. mdpi.com

Amination reactions, which involve the formation of a carbon-nitrogen bond, are fundamental transformations in organic chemistry. Pyrrolidine derivatives can be utilized in both the synthesis of amination catalysts and as substrates in these reactions.

In homogeneous catalysis, palladium complexes with pyrrolidine-containing ligands have been used for the amination of aryl halides (Buchwald-Hartwig amination). nih.gov These reactions are powerful methods for constructing arylamines.

In heterogeneous catalysis, pyrrolidine can be used as a nucleophile in amination reactions. For example, the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines, including pyrrolidine, has been studied. acs.org Furthermore, the reductive amination of phenols with amines like cyclohexylamine (B46788) can be catalyzed by transition metals such as palladium and rhodium on a solid support (e.g., Pd/C). csic.es

Pyrrolidine derivatives serve as valuable tools for investigating the kinetics and inhibition of various enzymes. Their structural similarity to natural substrates allows them to interact with the active sites of enzymes, providing insights into enzyme mechanism and function.

For instance, a series of pyrrolidine-based iminosugar derivatives were synthesized and evaluated as inhibitors of α-glucosidase. nih.gov Kinetic studies revealed that these compounds acted as mixed-type inhibitors, providing information about their binding mode to the enzyme. nih.gov Similarly, N-acetylpyrrolidine derivatives have been studied for their inhibitory activity against α-glucosidase and α-amylase, with kinetic analyses determining the type of inhibition and the inhibition constants. nih.gov

Application in Heterogeneous and Homogeneous Amination Reactions.

Engineering of Functional Materials

The strategic design and synthesis of functional materials with tailored properties is a rapidly advancing field in chemical research. A key area of focus is the development of materials capable of responding to specific stimuli, enabling controlled activation or release of embedded functionalities. This has led to the engineering of sophisticated molecular systems, among which self-immolative spacers play a pivotal role. These spacers are chemical constructs designed to degrade and release a linked molecule in response to a specific trigger. researchgate.net

Development of Advanced Self-Immolative Spacers with Tertiary Amine Handles

In the realm of functional materials, particularly those designed for applications such as targeted drug delivery, the rate of release of an active compound is a critical design parameter. nih.gov Researchers have engineered advanced self-immolative (SI) spacers based on a pyrrolidine-carbamate backbone, incorporating a tertiary amine "handle" to accelerate the release mechanism. nih.govresearchgate.net This innovation addresses the limitation of slower degradation rates observed in earlier generation spacers, which can hinder the efficacy of the released molecule, for instance, in a therapeutic context. unimi.it

The fundamental mechanism of these spacers involves a cyclization reaction. Upon activation, a secondary amine on the spacer attacks an adjacent carbamate (B1207046) bond, leading to the cleavage of the carbamate and the release of the linked molecule (e.g., a drug). researchgate.net The introduction of a tertiary amine handle in close proximity to the carbamate bond has been shown to significantly accelerate this cyclization process. unimi.it

A comparative analysis of different self-immolative spacers demonstrates the superior performance of the tertiary amine-containing variant. The benchmark spacer, an ethylenediamine-carbamate known as Sp1, exhibits very slow release rates. An improved second-generation spacer, the pyrrolidine-carbamate Sp2, shows a faster cyclization and release. The most advanced design, Sp3, which is a pyrrolidine-carbamate spacer engineered with a tertiary amine handle, displays a dramatically accelerated release of the active molecule. researchgate.netunimi.it

The effect of the tertiary amine handle on the release rate has been quantified through kinetic studies involving the release of different molecules, such as the anticancer drug Camptothecin (CPT), the immunostimulatory agent Resiquimod (R848), and a coumarin-based fluorescent reporter (CMR). unimi.itunimi.it

The research findings clearly indicate that the strategic placement of a tertiary amine handle on a pyrrolidine-carbamate self-immolative spacer leads to a substantial increase in the rate of cyclative release. This acceleration is crucial for the development of more effective functional materials where rapid and controlled release of a molecular payload is desired. nih.gov

Data Tables

Table 1: Half-life (t½) of Camptothecin (CPT) Release from Different Self-Immolative Spacers

| Spacer | Key Structural Feature | Half-life (t½) in hours |

| Sp1 | Ethylenediamine-carbamate | > 8 (only traces of drug released) |

| Sp2 | Pyrrolidine-carbamate | 5.3 |

| Sp3 | Pyrrolidine-carbamate with tertiary amine handle | 1.0 |

Data sourced from studies conducted in a DMSO/phosphate (B84403) buffer (pH 7.5) mixture at 37°C. unimi.itunimi.it

Table 2: Half-life (t½) of Resiquimod (R848) and Coumarin-Methyl Reporter (CMR) Release

| Molecule | Spacer | Key Structural Feature | Half-life (t½) in hours |

| Resiquimod (R848) | Sp2 | Pyrrolidine-carbamate | 40 |

| Sp3 | Pyrrolidine-carbamate with tertiary amine handle | 7.6 | |

| Coumarin-Methyl Reporter (CMR) | Sp1 | Ethylenediamine-carbamate | 5.2 |

| Sp2 | Pyrrolidine-carbamate | 6.6 | |

| Sp3 | Pyrrolidine-carbamate with tertiary amine handle | 2.2 |

Data for R848 release was obtained in a DMSO/phosphate buffer (pH 7.5) mixture at 37°C. Data for CMR release was obtained under similar buffered conditions. unimi.itunimi.it

Future Research Directions and Emerging Trends in 2 Pyrrolidin 1 Yl Propylamine Chemistry

Advancements in Green and Sustainable Synthesis Methodologies

The push towards environmentally benign chemical processes has spurred significant research into green and sustainable methods for synthesizing pyrrolidine (B122466) derivatives. rsc.org Traditional synthetic routes often involve hazardous reagents and generate substantial waste. nih.gov Modern approaches aim to mitigate these issues by employing safer solvents, reducing energy consumption, and utilizing renewable starting materials.

A promising green strategy involves the use of multicomponent reactions (MCRs) in eco-friendly solvents like ethanol-water mixtures. researchgate.nettandfonline.com These reactions allow for the construction of complex pyrrolidine-fused structures in a single step, often at room temperature and without the need for a catalyst. researchgate.net For instance, a one-pot, three-component domino reaction has been developed for the synthesis of novel polycyclic pyrrolidine-fused spirooxindoles with high yields. researchgate.net Another sustainable approach is the use of electroreductive cyclization in a flow microreactor, which avoids toxic reagents and provides good yields of pyrrolidine derivatives. nih.gov

Biocatalysis also presents a powerful tool for the sustainable synthesis of chiral amines. nih.gov Engineered enzymes, such as transaminases and oxidases, can offer high efficiency and stereoselectivity under mild conditions. nih.govresearchgate.net The use of renewable resources as starting materials is another key aspect of green chemistry in this field. rsc.org For example, glycine (B1666218) has been explored as a versatile starting material for the synthesis of pyrrolidine derivatives through [3+2] cycloaddition reactions. mdpi.com

Recent developments in phyto-nanoparticle synthesis, which utilizes plant extracts as reducing and stabilizing agents, highlight a novel and eco-friendly approach that could be adapted for the synthesis of pyrrolidine-containing compounds in the future. ipindexing.com

Exploration of Novel Catalytic Systems for Pyrrolidine Functionalization

The development of novel catalytic systems is crucial for the efficient and selective functionalization of the pyrrolidine ring. mdpi.com Both metal-based and organocatalytic systems have shown significant promise in this area.

Transition metal-catalyzed reactions, such as those involving palladium, rhodium, and iridium, have been instrumental in the asymmetric synthesis of chiral amines and the functionalization of pyrrolidines. acs.orgacs.org For instance, palladium-catalyzed intramolecular aminoarylation of alkenes can generate pyrrolidines in good yields and with excellent regioselectivity. acs.org More recently, a combination of a Lewis acid (zinc triflate) and a photoredox catalyst has been shown to enable the selective cleavage and functionalization of C–N bonds in unstrained pyrrolidines, opening up new avenues for "skeletal remodeling" of the pyrrolidine core. acs.orgnih.gov Furthermore, borane-catalyzed dehydrogenation offers a direct route to convert pyrrolidines into valuable pyrroles. acs.org

Organocatalysis, inspired by the action of enzymes, has emerged as a powerful alternative to metal catalysis. mdpi.com Proline and its derivatives are well-known organocatalysts for various transformations, including aldol (B89426) reactions. mdpi.commdpi.com Researchers are continuously designing and synthesizing new chiral pyrrolidine-based organocatalysts to improve efficiency and stereoselectivity. mdpi.com For example, a pyrrolidine-functionalized polymer resin has been developed as a heterogeneous catalyst for aqueous aldol reactions, demonstrating the potential for recyclable and environmentally friendly catalytic systems. mdpi.com

Integration of Computational and Experimental Approaches for Reaction Discovery and Optimization

The synergy between computational modeling and experimental work is revolutionizing the discovery and optimization of chemical reactions. ijrpr.comrsc.org This integrated approach allows for a deeper understanding of reaction mechanisms, prediction of reactivity, and rational design of catalysts and reaction conditions. ijrpr.comnih.gov

Density functional theory (DFT) calculations are frequently used to elucidate reaction pathways and predict the stereochemical outcomes of reactions involving pyrrolidines. nih.govacs.org For instance, a combined computational and experimental study on the metal-free α-amination of secondary amines successfully identified the reactive intermediates and confirmed the proposed mechanism through deuterium (B1214612) labeling and trapping experiments. nih.gov Computational tools can also guide the design of novel inhibitors by predicting their binding poses and affinities to target proteins, as demonstrated in the discovery of BACE-1 inhibitors. whiterose.ac.uk

Molecular modeling and simulations are also employed to investigate the structure-property relationships of amines and their derivatives, guiding experimental design. ijrpr.com This data-driven approach, often incorporating machine learning algorithms, helps to navigate the vast chemical space and accelerate the development of more precise and efficient synthetic methodologies. rsc.org

Development of High-Throughput Screening Methods for Synthetic Pathway Optimization

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid screening of numerous reaction conditions to optimize synthetic pathways. nih.govrsc.org This is particularly valuable in the synthesis of chiral amines, where finding the optimal catalyst and conditions for high yield and enantioselectivity can be a significant challenge. nih.govnih.gov

Novel screening protocols have been developed to quickly determine both the concentration and enantiomeric excess of chiral amines. nih.gov One such method combines a fluorescent indicator displacement assay with circular dichroism (CD) spectroscopy, allowing for the rapid analysis of hundreds of samples. nih.gov In the realm of biocatalysis, high-throughput screening methods are essential for the directed evolution of enzymes like transaminases to improve their substrate scope and catalytic performance. nih.govresearchgate.net Colorimetric assays and other techniques have been developed to facilitate the rapid screening of enzyme libraries. researchgate.net

Continuous flow technology, when combined with high-throughput screening, offers a powerful platform for accelerated experimentation, reaction optimization, and even automated scale-up synthesis. rsc.org This integration of technologies is paving the way for more efficient and automated discovery and development of synthetic routes for valuable compounds like 2-Pyrrolidin-1-yl-propylamine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Pyrrolidin-1-yl-propylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting pyrrolidine with a halogenated propylamine precursor (e.g., 3-chloropropylamine) under basic conditions (e.g., K₂CO₃) can yield the target compound. Temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) significantly affect reaction kinetics and byproduct formation. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or distillation is recommended to isolate high-purity product. Monitor reaction progress using TLC or GC-MS to optimize yields .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use H and C NMR to confirm molecular structure (e.g., δ ~2.5–3.0 ppm for pyrrolidine protons, δ ~1.5 ppm for propylamine CH₂ groups). IR spectroscopy can identify N-H stretching (~3300 cm⁻¹) and amine bending vibrations.

- Crystallography : For solid-state analysis, single-crystal X-ray diffraction with SHELXL refinement is ideal. Ensure slow evaporation from a solvent like ethanol to obtain high-quality crystals. SHELX programs allow precise determination of bond angles and torsional conformations, critical for validating stereochemistry .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved N95 masks) in poorly ventilated areas.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation.

- Spill Management : Neutralize spills with dilute acetic acid, followed by absorption with inert materials (e.g., vermiculite).

- First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound, particularly in enzyme interaction studies?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding affinity with enzymes like monoamine oxidases.

- Kinetic Studies : Perform Michaelis-Menten analysis under varied pH (6.5–8.0) and temperature (25–37°C) to evaluate inhibition constants ().

- Structural Analysis : Co-crystallize the compound with target enzymes and refine structures using SHELXL to identify binding motifs .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental NMR chemical shifts and X-ray bond lengths.

- Error Analysis : Investigate solvent effects (implicit vs. explicit models) and conformational sampling in simulations.

- Iterative Refinement : Adjust computational parameters (e.g., basis sets, solvation models) to align with observed reaction outcomes .

Q. What methodological considerations are critical when employing this compound as a ligand in catalytic systems?

- Methodological Answer :

- Ligand Design : Optimize steric and electronic properties by modifying the pyrrolidine ring (e.g., substituents at the 2-position).

- Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying Pd/ligand ratios (1:1 to 1:3).

- Stability Monitoring : Use in situ IR or HPLC to detect ligand degradation during catalysis .

Q. How should stability studies be structured to evaluate the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Aging : Expose samples to UV light (254 nm), elevated temperatures (40–60°C), and humidity (75% RH) for 4–8 weeks.

- Analytical Techniques : Track degradation via LC-MS to identify byproducts (e.g., oxidized pyrrolidine derivatives).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. What advanced computational approaches are suitable for modeling the electronic properties of this compound and its derivatives?

- Methodological Answer :

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate interactions in enzyme active sites with ONIOM hybrid methods.

- Molecular Dynamics (MD) : Use AMBER or GROMACS to study conformational flexibility in aqueous solutions.

- Machine Learning : Train models on existing amine reactivity datasets to predict novel synthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.